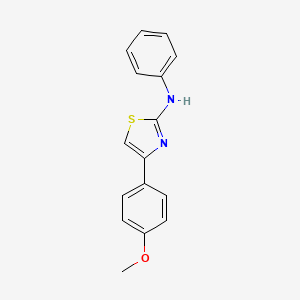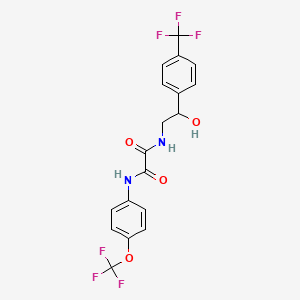![molecular formula C16H21FN2O2 B2809769 (E)-4-(Dimethylamino)-N-[(6-fluoro-3,4-dihydro-2H-chromen-2-yl)methyl]but-2-enamide CAS No. 2411325-89-6](/img/structure/B2809769.png)
(E)-4-(Dimethylamino)-N-[(6-fluoro-3,4-dihydro-2H-chromen-2-yl)methyl]but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(Dimethylamino)-N-[(6-fluoro-3,4-dihydro-2H-chromen-2-yl)methyl]but-2-enamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a dimethylamino group, a fluoro-substituted chromenyl moiety, and a butenamide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Dimethylamino)-N-[(6-fluoro-3,4-dihydro-2H-chromen-2-yl)methyl]but-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenyl Intermediate: The synthesis begins with the preparation of the 6-fluoro-3,4-dihydro-2H-chromen-2-yl intermediate. This can be achieved through a cyclization reaction involving a suitable precursor, such as a fluoro-substituted phenol and an appropriate aldehyde, under acidic conditions.
Introduction of the Dimethylamino Group: The chromenyl intermediate is then reacted with dimethylamine in the presence of a suitable catalyst, such as a Lewis acid, to introduce the dimethylamino group.
Formation of the Butenamide Linkage: The final step involves the coupling of the dimethylamino-substituted chromenyl intermediate with a but-2-enamide derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-(Dimethylamino)-N-[(6-fluoro-3,4-dihydro-2H-chromen-2-yl)methyl]but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the fluoro substituent can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.
Aplicaciones Científicas De Investigación
(E)-4-(Dimethylamino)-N-[(6-fluoro-3,4-dihydro-2H-chromen-2-yl)methyl]but-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of (E)-4-(Dimethylamino)-N-[(6-fluoro-3,4-dihydro-2H-chromen-2-yl)methyl]but-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Affecting Gene Expression: Altering the expression of genes related to cell growth, apoptosis, or metabolism.
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-(Dimethylamino)-N-[(6-chloro-3,4-dihydro-2H-chromen-2-yl)methyl]but-2-enamide: Similar structure with a chloro substituent instead of fluoro.
(E)-4-(Dimethylamino)-N-[(6-methyl-3,4-dihydro-2H-chromen-2-yl)methyl]but-2-enamide: Similar structure with a methyl substituent instead of fluoro.
(E)-4-(Dimethylamino)-N-[(6-bromo-3,4-dihydro-2H-chromen-2-yl)methyl]but-2-enamide: Similar structure with a bromo substituent instead of fluoro.
Uniqueness
The uniqueness of (E)-4-(Dimethylamino)-N-[(6-fluoro-3,4-dihydro-2H-chromen-2-yl)methyl]but-2-enamide lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. The presence of the fluoro substituent, in particular, may enhance its stability, bioavailability, and interaction with molecular targets compared to its analogs.
Propiedades
IUPAC Name |
(E)-4-(dimethylamino)-N-[(6-fluoro-3,4-dihydro-2H-chromen-2-yl)methyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c1-19(2)9-3-4-16(20)18-11-14-7-5-12-10-13(17)6-8-15(12)21-14/h3-4,6,8,10,14H,5,7,9,11H2,1-2H3,(H,18,20)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAXKRNBUBKODH-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1CCC2=C(O1)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1CCC2=C(O1)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((E)-{[4-(benzyloxy)phenyl]imino}methyl)-6-methoxyphenol](/img/structure/B2809686.png)
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4,5-dimethylthiazol-2-yl)acetamide](/img/structure/B2809688.png)
![(E)-methyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2809689.png)


![N-(4-(N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2809694.png)
![Methyl (E)-4-[3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyrrolidin-1-yl]azetidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2809695.png)

![N-(4-acetamidophenyl)-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2809700.png)


![N-(3-acetylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2809706.png)
![N-(4-tert-butylphenyl)-3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B2809708.png)

